molecular formula C10H14ClNO2S2 B2404378 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine CAS No. 500149-12-2

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

Cat. No.: B2404378
CAS No.: 500149-12-2
M. Wt: 279.8
InChI Key: YBYYJJDHCDTTBX-UHFFFAOYSA-N
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Description

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine is a chemical compound that features a piperidine ring substituted with a 5-chloro-thiophene-2-sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine typically involves the reaction of 5-chloro-thiophene-2-sulfonyl chloride with 3-methyl-piperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the thiophene ring.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-sulfonyl chloride
  • 3-Methyl-piperidine
  • N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Uniqueness

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and piperidine groups allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYJJDHCDTTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332466
Record name 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500149-12-2
Record name 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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